2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

Catalog No.
S14232589
CAS No.
M.F
C8H5BrFIO
M. Wt
342.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

Product Name

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

IUPAC Name

2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

InChI

InChI=1S/C8H5BrFIO/c1-4-2-6(10)5(3-12)7(9)8(4)11/h2-3H,1H3

InChI Key

VHWPCQGIKHEEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1I)Br)C=O)F

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C₈H₅BrFIO. It is classified as a halogenated aromatic aldehyde, where the benzene ring is substituted with bromine, fluorine, iodine, and a methyl group. This compound is notable for its complex substitution pattern, which significantly influences its chemical properties and reactivity. The presence of multiple halogens introduces unique characteristics that are useful in various chemical applications and biological studies .

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, such as 2-Bromo-6-fluoro-3-iodo-4-methylbenzoic acid.
  • Reduction: The aldehyde can be reduced to yield alcohols, specifically 2-Bromo-6-fluoro-3-iodo-4-methylbenzyl alcohol.
  • Substitution: The halogen atoms (bromine, fluorine, iodine) can undergo nucleophilic or electrophilic substitution reactions. For example, the bromine atom can be replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
  • Substitution Reagents: Sodium iodide (NaI) or other nucleophiles.

The synthesis of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde typically involves multi-step organic reactions. A common synthetic route includes:

  • Halogenation of 4-Methylbenzaldehyde: This initial step introduces the bromine and fluorine atoms.
  • Selective Substitution Reactions: Subsequent reactions introduce iodine at the desired position on the benzene ring.

The synthesis often requires controlled conditions, including specific temperatures and the use of catalysts to optimize yields .

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde has diverse applications across several fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Potentially used in developing bioactive compounds for research purposes.
  • Medicine: Investigated for therapeutic properties and as a precursor for pharmaceuticals.
  • Industry: Employed in producing specialty chemicals and advanced materials .

The interaction studies involving 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde focus on its reactivity with various molecular targets. These interactions can elucidate its potential biological roles and mechanisms of action. Understanding how this compound interacts with enzymes, receptors, or nucleic acids is crucial for its application in drug development and biochemical research.

Several compounds share structural similarities with 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde. Here are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methylbenzaldehydeBromine and methyl substituentsLacks fluorine and iodine
2-Fluoro-6-bromo-3-methylbenzaldehydeFluorine and bromine substituentsDoes not contain iodine
2-Iodo-6-fluoro-3-methylbenzaldehydeIodine and fluorine substituentsAbsence of bromine
2-Bromo-6-fluoro-benzaldehydeOnly bromine and fluorine without methyl or iodineSimpler substitution pattern

The uniqueness of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde lies in its specific combination of four different halogens on the benzene ring, which imparts distinct chemical properties compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

341.85525 g/mol

Monoisotopic Mass

341.85525 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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